Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate
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Overview
Description
Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate is a complex organic compound with a unique structure that includes ethyl, carbamothioyl, and bis(4-(2,4,4-trimethylpentan-2-yl)phenyl) groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate typically involves the reaction of bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine with ethyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an additive in lubricants and as a stabilizer in plastics and rubber.
Mechanism of Action
The mechanism of action of Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. It may also interact with cellular membranes, affecting their stability and function .
Comparison with Similar Compounds
Similar Compounds
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: This compound shares a similar structure but lacks the carbamothioyl and ethyl groups.
Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamoyl}carbamate: Similar to the target compound but with a carbamoyl group instead of a carbamothioyl group.
Uniqueness
Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
ethyl N-[bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N2O2S/c1-12-36-28(35)33-27(37)34(25-17-13-23(14-18-25)31(8,9)21-29(2,3)4)26-19-15-24(16-20-26)32(10,11)22-30(5,6)7/h13-20H,12,21-22H2,1-11H3,(H,33,35,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESUBAUBCBGPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)N(C1=CC=C(C=C1)C(C)(C)CC(C)(C)C)C2=CC=C(C=C2)C(C)(C)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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